Welcome to the BenchChem Online Store!
molecular formula C5H11ClN2 B1367445 1-Methylcyclopropane-1-carboximidamide hydrochloride CAS No. 78104-89-9

1-Methylcyclopropane-1-carboximidamide hydrochloride

Cat. No. B1367445
M. Wt: 134.61 g/mol
InChI Key: QXMGYZRRRQGAFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08476268B2

Procedure details

Powdered sodium hydroxide (5.86 g) is added to a solution of N′-[5-(3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethyl-formamidine (13 g, prepared as described by S. Wang et al J. Med. Chem. 2004, 47, 1662-1675.) and 1-methyl-cyclopropanecarboxamidine hydrochloride (7.2 g, prepared as described in EP0227415) in 2-methoxyethanol (98 ml) and the mixture heated at 125° C. for 1 hour with stirring. The reaction mixture is cooled, water is added, and the title compound isolated by filtration. ESI-MS: M+H 247 and M−H 245.
Quantity
5.86 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
98 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].CN(C)[CH:5]=[CH:6][C:7]([C:9]1[S:13][C:12]([N:14]=CN(C)C)=[N:11][C:10]=1[CH3:19])=O.Cl.[CH3:22][C:23]1([C:26]([NH2:28])=[NH:27])[CH2:25][CH2:24]1.O>COCCO>[CH3:19][C:10]1[N:11]=[C:12]([NH2:14])[S:13][C:9]=1[C:7]1[CH:6]=[CH:5][N:28]=[C:26]([C:23]2([CH3:22])[CH2:25][CH2:24]2)[N:27]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
5.86 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
13 g
Type
reactant
Smiles
CN(C=CC(=O)C1=C(N=C(S1)N=CN(C)C)C)C
Name
Quantity
7.2 g
Type
reactant
Smiles
Cl.CC1(CC1)C(=N)N
Name
Quantity
98 mL
Type
solvent
Smiles
COCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C(SC1C1=NC(=NC=C1)C1(CC1)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.